molecular formula C11H13ClO B2947995 1-Chloro-4-(2-cyclopropylethoxy)benzene CAS No. 1480039-27-7

1-Chloro-4-(2-cyclopropylethoxy)benzene

Cat. No. B2947995
CAS RN: 1480039-27-7
M. Wt: 196.67
InChI Key: SGGJKYITBYSGJG-UHFFFAOYSA-N
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Description

“1-Chloro-4-(2-cyclopropylethoxy)benzene” is a chemical compound with the CAS Number: 1480039-27-7 . It has a molecular weight of 196.68 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13ClO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Material Science

Chemical synthesis techniques often explore compounds like 1-Chloro-4-(2-cyclopropylethoxy)benzene for creating new materials. For instance, the synthesis of nonsymmetric pillar[5]arenes demonstrates how chlorinated benzene derivatives serve as key intermediates in creating complex molecular structures with potential applications in molecular recognition and host-guest chemistry (Kou et al., 2010). Such compounds can encapsulate guest molecules, suggesting their utility in constructing nanoscale assemblies and sensors.

Catalytic Processes and Polymer Chemistry

Research on chlorobenzene derivatives contributes to advancements in catalytic processes and polymer chemistry. The development of hydroxy-substituted polyenaminonitrile from reactions involving chlorinated benzene demonstrates the compound's role in forming precursors for high-performance polymers like polybenzoxazole, which have applications in aerospace and electronics due to their exceptional thermal stability and mechanical properties (J. H. Kim & Jae Gwan Lee, 2001).

Organic Electronics and Photoluminescence

Compounds structurally related to this compound are investigated for their potential in organic electronics and photoluminescent materials. The study on polymers and oligomers incorporating benzene derivatives highlights their promising applications in light-emitting devices and as materials for detecting explosives due to their aggregation-induced emission properties (Hu et al., 2012).

Environmental and Catalytic Studies

Chlorinated benzenes, similar to the compound , are subjects of environmental studies focusing on their catalytic degradation. Research into the oxidation of chlorinated benzenes over catalysts like V2O5/TiO2 reveals mechanisms that could inform approaches to mitigating pollution and advancing sustainable chemical processes (Lichtenberger & Amiridis, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-4-(2-cyclopropylethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGJKYITBYSGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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